molecular formula C12H15ClN2O6S B13359000 (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride

(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride

Cat. No.: B13359000
M. Wt: 350.78 g/mol
InChI Key: MPNDSTZWJABKHQ-JLMZJVTKSA-N
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Description

(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino acid backbone, a nitrobenzodioxole moiety, and a thioether linkage, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Nitrobenzodioxole Moiety: This step involves nitration of a benzodioxole precursor under controlled conditions.

    Thioether Formation: The nitrobenzodioxole intermediate is then reacted with an appropriate thiol compound to form the thioether linkage.

    Amino Acid Coupling: The thioether intermediate is coupled with an amino acid derivative under peptide coupling conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The nitrobenzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine).

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride involves its interaction with specific molecular targets. The nitrobenzodioxole moiety may interact with enzymes or receptors, while the thioether linkage could facilitate binding to other biomolecules. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid: The free base form without the hydrochloride salt.

    (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid methyl ester: A methyl ester derivative.

Uniqueness

The presence of the nitrobenzodioxole moiety and the thioether linkage in (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride makes it unique compared to other amino acid derivatives. These structural features may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H15ClN2O6S

Molecular Weight

350.78 g/mol

IUPAC Name

(2R)-2-amino-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]propanoic acid;hydrochloride

InChI

InChI=1S/C12H14N2O6S.ClH/c1-6(21-4-8(13)12(15)16)7-2-10-11(20-5-19-10)3-9(7)14(17)18;/h2-3,6,8H,4-5,13H2,1H3,(H,15,16);1H/t6?,8-;/m0./s1

InChI Key

MPNDSTZWJABKHQ-JLMZJVTKSA-N

Isomeric SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCC(C(=O)O)N.Cl

Origin of Product

United States

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